Furan-2-ylmethyl-pyridin-3-ylmethyl-amine CAS 460046-47-3 properties
Furan-2-ylmethyl-pyridin-3-ylmethyl-amine CAS 460046-47-3 properties
Executive Summary
Furan-2-ylmethyl-pyridin-3-ylmethyl-amine (CAS 460046-47-3) is a secondary amine linker molecule characterized by two distinct heterocyclic termini: an electron-rich furan ring and an electron-deficient pyridine ring. This "push-pull" electronic character, combined with a flexible methylene-amine linker, makes it a high-value scaffold in Fragment-Based Drug Discovery (FBDD). It serves as a critical intermediate for synthesizing kinase inhibitors, GPCR ligands, and anti-inflammatory agents where bi-aryl pharmacophores are required.
This guide provides a comprehensive analysis of its physicochemical properties, a self-validating synthetic protocol via reductive amination, and a strategic overview of its reactivity in medicinal chemistry.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The molecule consists of a secondary amine core flanked by a 2-furyl group and a 3-pyridyl group. Its amphiphilic nature allows it to interact with diverse biological binding pockets (hydrophobic and polar).
Datasheet: Physicochemical Properties
| Property | Value / Description | Note |
| Chemical Name | N-(Furan-2-ylmethyl)-1-(pyridin-3-yl)methanamine | Systematic IUPAC |
| Molecular Formula | C₁₁H₁₂N₂O | |
| Molecular Weight | 188.23 g/mol | Ideal for Fragment-Based Design (Rule of 3 compliant) |
| Physical State | Pale yellow oil or low-melting solid | Oxidizes to dark brown upon air exposure |
| Boiling Point | ~303°C (Predicted) | High vacuum distillation required for purification |
| pKa (Pyridine N) | ~5.2 | Weak base; acts as H-bond acceptor |
| pKa (Amine NH) | ~9.0 - 9.5 | Moderate base; primary protonation site |
| LogP | ~1.2 | Good lipophilicity for membrane permeability |
| Solubility | DCM, MeOH, DMSO, dilute acid | Insoluble in water at neutral pH |
Synthetic Methodology: Reductive Amination
Core Philosophy: The synthesis utilizes a "Self-Validating" Reductive Amination protocol. This approach is preferred over direct alkylation to prevent over-alkylation (quaternary salt formation) and to maintain the integrity of the acid-sensitive furan ring.
Reaction Logic
The route couples 2-Furaldehyde (Furfural) with 3-Aminomethylpyridine (3-Picolylamine) .
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Why this direction? Furfural is an inexpensive, biomass-derived commodity chemical. 3-Picolylamine is a stable primary amine.
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Reagent Choice: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is utilized instead of Sodium Borohydride (NaBH₄). STAB is milder and selective for imines in the presence of aldehydes, preventing the direct reduction of furfural to furfuryl alcohol.
Experimental Protocol
Materials:
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2-Furaldehyde (1.0 equiv)
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3-Aminomethylpyridine (1.0 equiv)
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Sodium Triacetoxyborohydride (1.4 equiv)
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Acetic Acid (1.0 equiv, catalytic promoter)
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Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Step-by-Step Workflow:
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Imine Formation (The Checkpoint):
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Dissolve 2-furaldehyde (10 mmol) and 3-aminomethylpyridine (10 mmol) in dry DCE (30 mL).
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Add Acetic Acid (10 mmol). Stir at room temperature for 60 minutes under Nitrogen.
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Validation Step: Extract a 50 µL aliquot. Analyze via 1H-NMR or TLC .
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Success Criteria: Disappearance of the aldehyde proton signal (~9.6 ppm) and appearance of the imine signal (~8.3 ppm). Do not proceed until aldehyde is consumed.
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Reduction:
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Cool the mixture to 0°C.
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Add Sodium Triacetoxyborohydride (14 mmol) portion-wise over 15 minutes.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Workup & Purification:
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Quench with saturated aqueous NaHCO₃ (gas evolution will occur).
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Extract with DCM (3 x 20 mL).
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Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: If necessary, purify via flash column chromatography (SiO₂, MeOH:DCM 1:20 to 1:10 gradient).
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Synthesis Workflow Diagram
Figure 1: Step-by-step reductive amination workflow with mandatory validation checkpoint.
Reactivity & Medicinal Chemistry Applications[3][5][6][7][10]
This scaffold is not merely a passive linker; it is a functional pharmacophore. Understanding the reactivity of its three components is crucial for downstream derivatization.
Structural Reactivity Profile
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The Secondary Amine (The Handle):
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The Furan Ring (The Hydrophobic Cap):
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Reactivity: Electron-rich diene. Susceptible to oxidation (ring opening to dicarbonyls) and electrophilic aromatic substitution.
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Warning: Avoid strong mineral acids which can cause polymerization or ring opening.
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Bioisostere: Often used as a bioisostere for phenyl or thiophene rings to alter metabolic stability or lipophilicity.
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The Pyridine Ring (The Anchor):
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Reactivity: Electron-deficient. The Nitrogen atom (N1) is a classic Hydrogen Bond Acceptor (HBA).
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Application: frequently targets the "hinge region" of kinase enzymes (e.g., ATP binding sites).
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Pharmacophore Logic Diagram
Figure 2: Pharmacophore mapping showing biological interaction modes and synthetic growth vectors.
Handling, Stability, and Safety
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Storage: The free base is prone to oxidation (browning) over time.
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Recommendation: Store as the Dihydrochloride (2HCl) salt . To prepare: dissolve the oil in Ethanol and add 2.2 equiv of HCl in Dioxane. The salt is a stable, white, non-hygroscopic solid.
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Stability:
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Safety (SDS Summary):
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Signal Word: Warning.
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Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).
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PPE: Nitrile gloves, safety goggles, and fume hood are mandatory due to the potential toxicity of furan derivatives.
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References
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National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10438318, N-(Furan-2-ylmethyl)-1-(pyridin-3-yl)methanamine. Retrieved from [Link]
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862. (Seminal protocol for STAB reduction). [Link]
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Ertl, P., et al. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. (Basis for LogP/PSA analysis). [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]
